N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole group would contribute an aromatic ring structure, while the methoxyphenylsulfonamido and methylthiazole groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Structural Activity Relationships
A series of compounds, including indazole arylsulfonamides, have been synthesized and examined for their activity as human CC-chemokine receptor 4 (CCR4) antagonists. This research highlights the synthesis process, structure-activity relationships, and the potential for further development of compounds like GSK2239633A for therapeutic applications, demonstrating the chemical's relevance in drug discovery (Procopiou et al., 2013).
Antimalarial and COVID-19 Potential
The compound has been investigated for its antimalarial activity and ADMET properties, with some derivatives showing significant antimalarial activity and good ADMET profiles. Additionally, its potential as a COVID-19 drug was explored through computational calculations and molecular docking studies, providing insights into its application in treating infectious diseases (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
Research into benzothiazole and benzoxazole derivatives, including those related to the compound , has shown potential for various therapeutic applications. Studies on benzoheterocyclic compounds as enzyme inhibitors have explored their roles in treating conditions like leukotriene-induced bronchospasm, demonstrating the compound's potential in developing new therapeutic agents (Musser et al., 1987).
Antioxidant and Biological Screening
N-substituted benzene sulfonamides, closely related to the compound , have been synthesized and screened for their antioxidant activities, highlighting the importance of these compounds in developing treatments for oxidative stress-related diseases (Fatima et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-11-17(18(23)21-12-3-8-15-16(9-12)28-10-27-15)29-19(20-11)22-30(24,25)14-6-4-13(26-2)5-7-14/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLKMXUPIECPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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